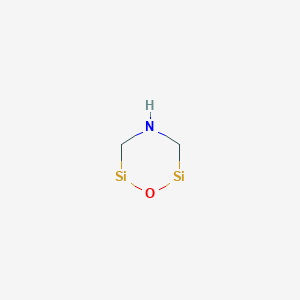
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the esterification process. For instance, the reaction between 4-hydroxyphenylacetic acid and 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid can yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenolic derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics, fragrances, and flavoring agents due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) involves its interaction with various molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the hydroxyphenyl and methoxyphenyl groups.
4-Hydroxycoumarin: Contains a hydroxy group at the 4-position, similar to the hydroxyphenyl group in the target compound.
3-Methoxycoumarin: Contains a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1508-91-4 |
|---|---|
Molecular Formula |
C24H18O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[3-(4-methoxyphenyl)-2-oxochromen-4-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O5/c1-15(25)28-19-13-9-16(10-14-19)22-20-5-3-4-6-21(20)29-24(26)23(22)17-7-11-18(27-2)12-8-17/h3-14H,1-2H3 |
InChI Key |
QUOCSPPSOHSIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



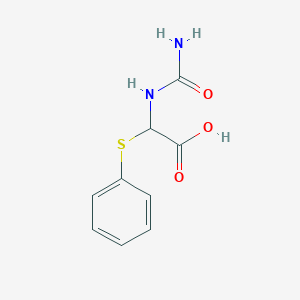
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
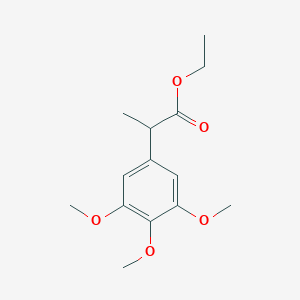

![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)
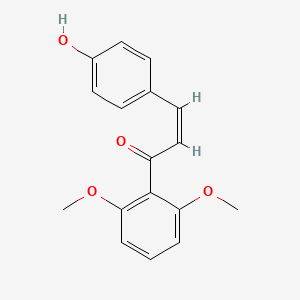
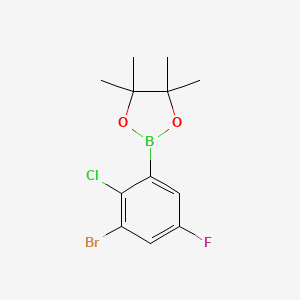
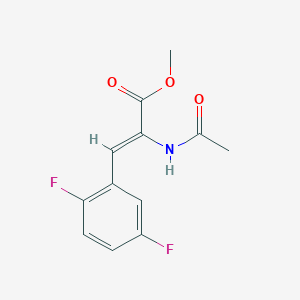
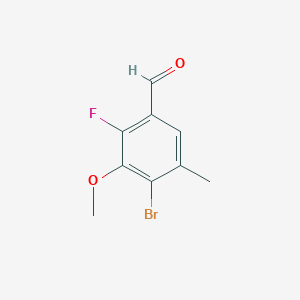
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
